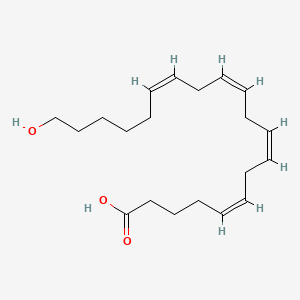

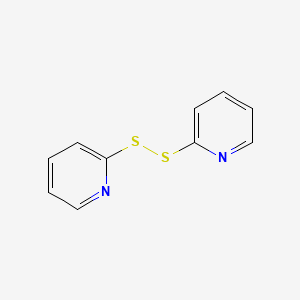

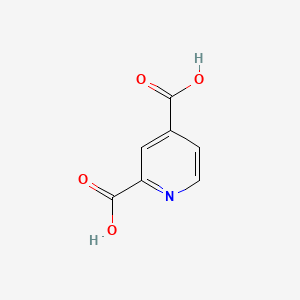

![molecular formula C10H26N2O6P2 B1664074 [2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester CAS No. 34008-16-7](/img/structure/B1664074.png)

[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester

Übersicht

Beschreibung

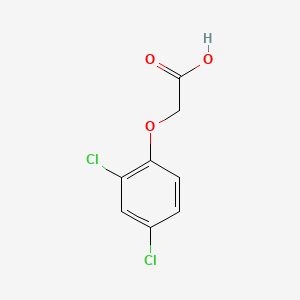

“[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester” is a biochemical used for proteomics research . It has a molecular formula of C10H26N2O6P2 .

Molecular Structure Analysis

The molecular weight of “[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester” is 332.3 . The exact molecular structure would require more specific information or computational chemistry analysis which is beyond my current capabilities.Physical And Chemical Properties Analysis

The compound has a molecular formula of C10H26N2O6P2 and a molecular weight of 332.3 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.Wissenschaftliche Forschungsanwendungen

Proteomics Research

This compound is utilized in proteomics , which is the large-scale study of proteins, their structures, and functions. The compound’s ability to interact with various proteins makes it valuable for identifying protein modifications, interactions, and expression levels in different biological contexts .

Drug Development

In the realm of drug development , C2-Bis-phosphoramidic acid diethyl ester serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of therapeutic agents that target proteins for degradation, offering a new approach to drug design .

Chemical Synthesis

As a chemical reagent , this compound is used in organic synthesis, providing a way to introduce phosphoramidate groups into molecules, which can be pivotal for creating new compounds with potential pharmacological activities .

Molecular Glue

In molecular glue applications, the compound can facilitate the interaction between two different proteins or a protein and another molecule. This is particularly useful in the design of new biomolecular assays and the study of protein-protein interactions .

Biochemical Research

For biochemical research , [2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester is used to study enzyme mechanisms and kinetics. Its structure allows it to act as a substrate or inhibitor for various enzymes, aiding in the understanding of their biological roles .

Material Science

In material science , this compound’s unique properties are explored for creating novel materials with specific functions, such as biocompatible coatings or components in nanotechnology applications .

Wirkmechanismus

Target of Action

This compound is a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are molecules that target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

C2-Bis-phosphoramidic acid diethyl ester, as a PROTAC linker, forms a bridge between the E3 ubiquitin ligase and the target protein . This brings the target protein in close proximity to the E3 ligase, which tags the target protein with ubiquitin . The ubiquitin tag signals for the protein to be degraded by the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of C2-Bis-phosphoramidic acid diethyl ester is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating protein levels within the cell . By directing specific proteins for degradation, PROTACs can modulate biochemical pathways in which these proteins are involved .

Pharmacokinetics

As a PROTAC linker, its bioavailability would depend on the properties of the ligands it is connected to, as well as the characteristics of the target protein and E3 ligase .

Result of Action

The result of the action of C2-Bis-phosphoramidic acid diethyl ester is the degradation of the target protein . This can lead to changes in cellular processes in which the target protein is involved . The specific effects would depend on the identity of the target protein .

Action Environment

The action of C2-Bis-phosphoramidic acid diethyl ester, like all PROTACs, is influenced by various environmental factors within the cell . These include the concentrations of the target protein and E3 ligase, the activity of the proteasome, and the presence of other proteins that may interact with the PROTAC or its targets . The stability and efficacy of the PROTAC can also be affected by factors such as pH and temperature .

Eigenschaften

IUPAC Name |

N,N'-bis(diethoxyphosphoryl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N2O6P2/c1-5-15-19(13,16-6-2)11-9-10-12-20(14,17-7-3)18-8-4/h5-10H2,1-4H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGADUQWRPABXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NCCNP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26N2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.